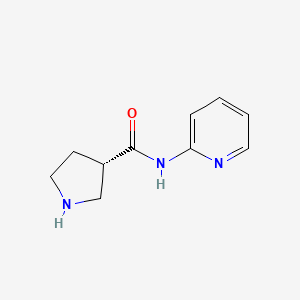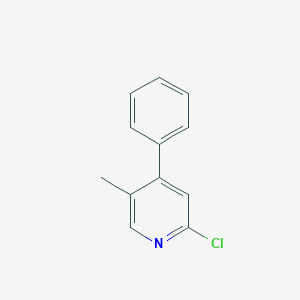
2-Chloro-5-methyl-4-phenylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-methyl-4-phenylpyridine: is a heterocyclic organic compound with the following chemical structure:
ClC1=NC(C)C(C2=CC=CC=CC2)=N1
It belongs to the pyridine family and contains a chlorine atom, a methyl group, and a phenyl group. This compound has interesting properties due to its aromatic ring and functional groups.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of 2-Chloro-5-methyl-4-phenylpyridine. One optimized method starts from 2-fluoro-4-methylpyridine, which undergoes a series of reactions to yield the desired compound . The overall yield is 29.4% in 7 linear steps.
Reaction Conditions:: The key steps in the synthesis include halogenation, cyclization, and chlorination. Detailed reaction conditions and reagents are beyond the scope of this article, but they involve various chemical transformations.
Industrial Production:: While industrial-scale production methods may vary, the compound can be synthesized using similar principles on a larger scale.
Analyse Chemischer Reaktionen
Reactivity:: 2-Chloro-5-methyl-4-phenylpyridine can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions at the chlorine atom.
Oxidation/Reduction Reactions: Depending on reaction conditions, it may be oxidized or reduced.
Arylation Reactions: The phenyl group allows for arylation reactions.
Chlorinating Agents: Used for chlorination reactions.
Nucleophiles: Participate in substitution reactions.
Oxidizing/Reducing Agents: Modify the oxidation state of the molecule.
Major Products:: The major products depend on the specific reaction conditions. For example, substitution reactions yield derivatives with different substituents at the chlorine position.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-methyl-4-phenylpyridine finds applications in various fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential biological activities.
Medicine: Studied for pharmacological properties.
Industry: May serve as an intermediate in chemical processes.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects depends on its specific application. It could involve interactions with cellular receptors, enzymes, or other molecular targets. Further research is needed to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
While 2-Chloro-5-methyl-4-phenylpyridine is unique due to its specific substitution pattern, it shares similarities with other pyridine derivatives. Some similar compounds include:
- 2-Chloropyridine
- 4-Methyl-2-phenylpyridine (a positional isomer)
- 2-Chloro-5-phenylpyridine-3-carboxaldehyde (related compound)
Eigenschaften
Molekularformel |
C12H10ClN |
|---|---|
Molekulargewicht |
203.67 g/mol |
IUPAC-Name |
2-chloro-5-methyl-4-phenylpyridine |
InChI |
InChI=1S/C12H10ClN/c1-9-8-14-12(13)7-11(9)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI-Schlüssel |
IUKXTMBOOMJEPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3AS,4S,6S,7aR)-2-benzyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12958682.png)

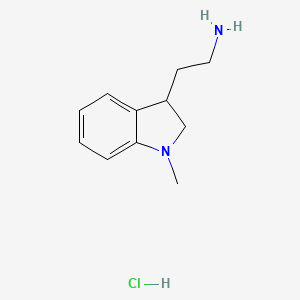
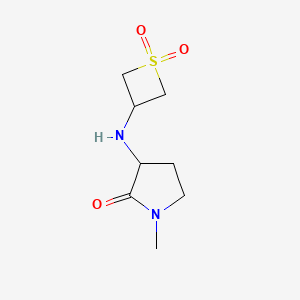
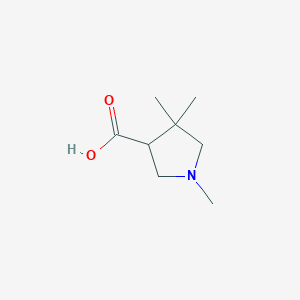
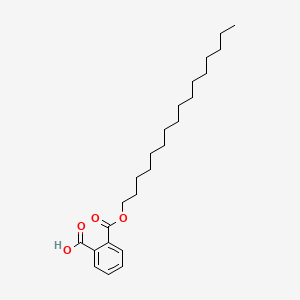
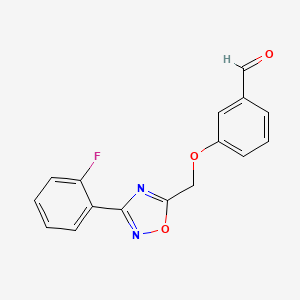


![Ethyl 2-(5-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin-1-yl)acetate](/img/structure/B12958744.png)
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbohydrazide](/img/structure/B12958746.png)
![5-Methoxybenzo[d]isoxazole-3-carbonitrile](/img/structure/B12958758.png)
